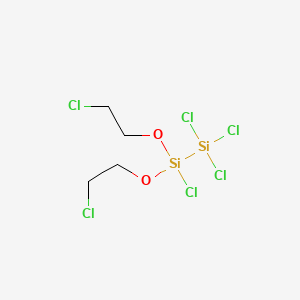
1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane is a chemical compound with a unique structure that includes silicon atoms bonded to chlorine and ethoxy groups
Méthodes De Préparation
The synthesis of 1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane typically involves the reaction of silicon tetrachloride with 2-chloroethanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Des Réactions Chimiques
1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silicon dioxide and other by-products.
Reduction: Reduction reactions may yield simpler silicon-containing compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other silicon-based compounds.
Materials Science: The compound is utilized in the development of advanced materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and biomedical devices.
Industry: It is employed in the production of coatings, adhesives, and sealants due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which 1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The pathways involved may include the formation of reactive intermediates that can modify biological molecules, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane include:
1,1,2,2-Tetrachloroethane: A chlorinated hydrocarbon with different reactivity and applications.
1,2-Bis(2-chloroethoxy)ethane: Another silicon-containing compound with distinct properties.
Tetrachloro-1,1-difluoroethane: A fluorinated analog with unique chemical behavior
Propriétés
Numéro CAS |
61182-98-7 |
|---|---|
Formule moléculaire |
C4H8Cl6O2Si2 |
Poids moléculaire |
357.0 g/mol |
Nom IUPAC |
trichloro-[chloro-bis(2-chloroethoxy)silyl]silane |
InChI |
InChI=1S/C4H8Cl6O2Si2/c5-1-3-11-14(10,12-4-2-6)13(7,8)9/h1-4H2 |
Clé InChI |
UYZOILRTBBRDHP-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)O[Si](OCCCl)([Si](Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


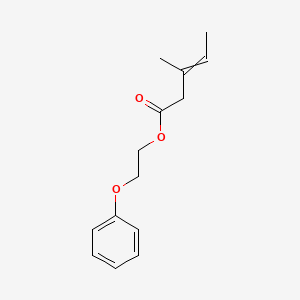
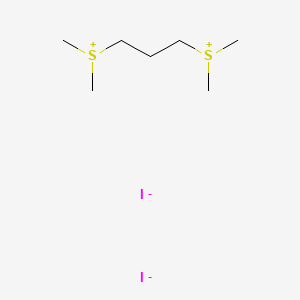
![1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B14594640.png)


![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)
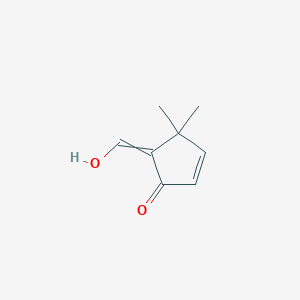
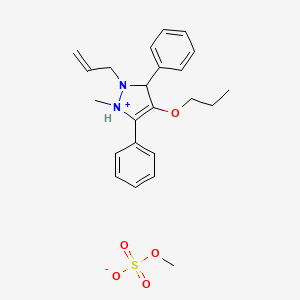

![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)

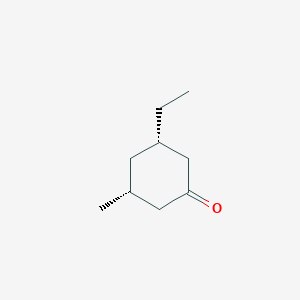
![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)

